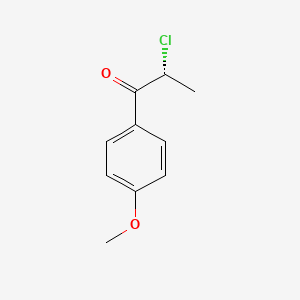
(2R)-2-chloro-1-(4-methoxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-chloro-1-(4-methoxyphenyl)propan-1-one is an organic compound with a chiral center at the second carbon atom. This compound is characterized by the presence of a chlorine atom and a methoxyphenyl group attached to a propanone backbone. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-chloro-1-(4-methoxyphenyl)propan-1-one typically involves the chlorination of a suitable precursor, such as (2R)-1-(4-methoxyphenyl)propan-1-one. This can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to ensure the retention of the chiral center.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-chloro-1-(4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like ethanol or water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Formation of (2R)-2-amino-1-(4-methoxyphenyl)propan-1-one.
Reduction: Formation of (2R)-2-chloro-1-(4-methoxyphenyl)propan-1-ol.
Oxidation: Formation of (2R)-2-chloro-1-(4-hydroxyphenyl)propan-1-one.
Wissenschaftliche Forschungsanwendungen
(2R)-2-chloro-1-(4-methoxyphenyl)propan-1-one is utilized in various scientific research applications, including:
Chemistry: As a chiral building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving chiral substrates.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: In the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (2R)-2-chloro-1-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-chloro-1-(4-hydroxyphenyl)propan-1-one: Similar structure but with a hydroxyl group instead of a methoxy group.
(2R)-2-bromo-1-(4-methoxyphenyl)propan-1-one: Similar structure but with a bromine atom instead of a chlorine atom.
(2R)-2-chloro-1-(4-methylphenyl)propan-1-one: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
(2R)-2-chloro-1-(4-methoxyphenyl)propan-1-one is unique due to the presence of both a chlorine atom and a methoxy group, which confer distinct chemical properties and reactivity. Its chiral center adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies.
Eigenschaften
CAS-Nummer |
85277-58-3 |
|---|---|
Molekularformel |
C10H11ClO2 |
Molekulargewicht |
198.64 g/mol |
IUPAC-Name |
(2R)-2-chloro-1-(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H11ClO2/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3/t7-/m1/s1 |
InChI-Schlüssel |
FTNUZHDTKWNHGN-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@H](C(=O)C1=CC=C(C=C1)OC)Cl |
Kanonische SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


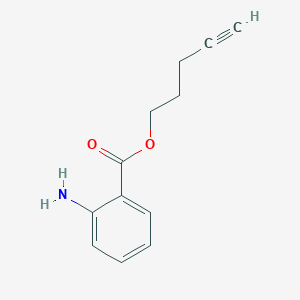
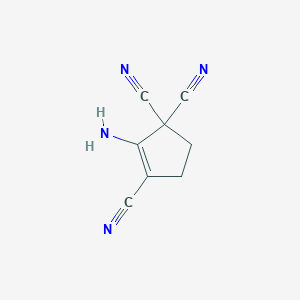
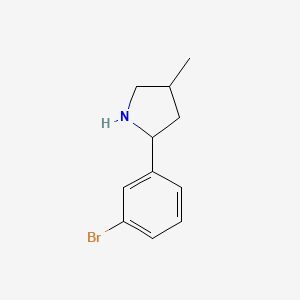
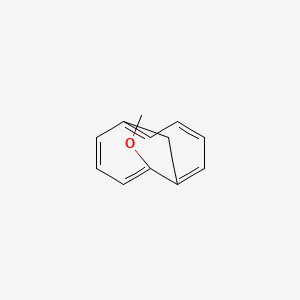
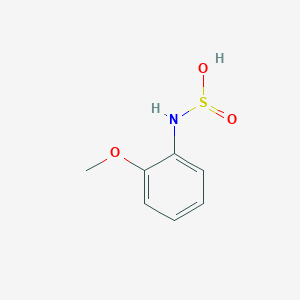
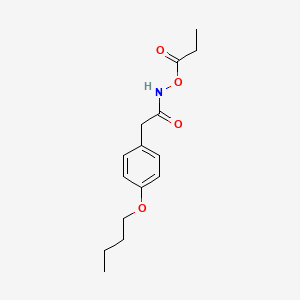
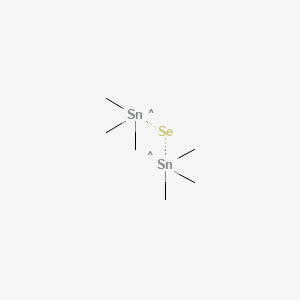
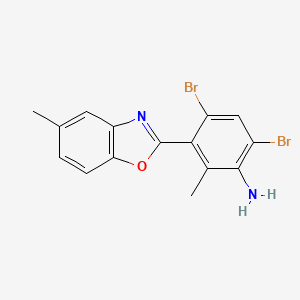
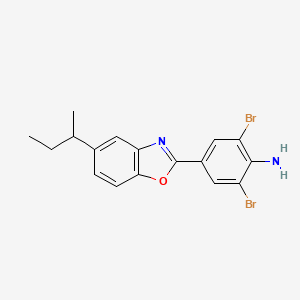
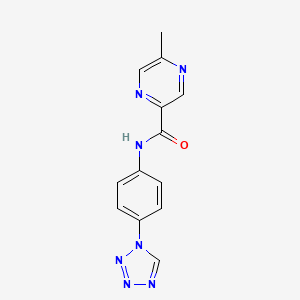
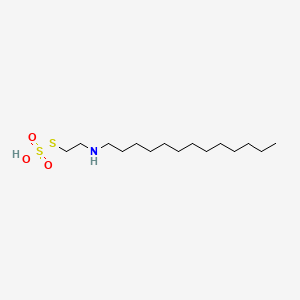
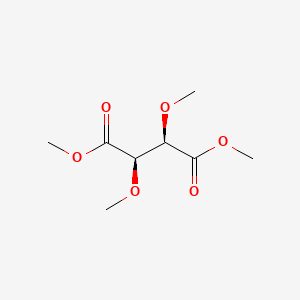
![2-Amino-6-fluoro-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793057.png)
![(3aR)-3a,4,6,7-tetrahydro-1H-oxadiazolo[4,3-c][1,4]thiazin-3-one](/img/structure/B13793070.png)
